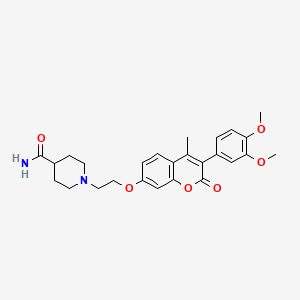
1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research on coumarin derivatives, including compounds structurally related to "1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide", involves the synthesis and biological evaluation of these compounds for various applications. For instance, the study by Ramaganesh, Bodke, and Venkatesh (2010) outlines the synthesis of a series of coumarin derivatives containing a thiazolidin-4-one ring and evaluates their antibacterial properties. This research highlights the potential of such compounds in developing new antibacterial agents [C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010].
Antitumor and Antioxidant Activities
Another application is explored in the synthesis and evaluation of novel benzothiophenes and their antitumor and antioxidant activities. Bialy and Gouda (2011) demonstrate the use of cyanoacetamide in heterocyclic chemistry to create compounds with promising antioxidant activities, indicating potential therapeutic applications in cancer treatment [S. A. Bialy, M. Gouda, 2011].
Antibacterial Evaluation of Novel Derivatives
The study by Pouramiri, Kermani, and Khaleghi (2017) focuses on the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. It includes an in vitro antibacterial evaluation against both Gram-negative and Gram-positive bacteria, showcasing the antibacterial potential of these novel compounds [Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017].
Anti-Inflammatory and Analgesic Agents
Research on the synthesis of novel compounds derived from visnaginone and khellinone, as demonstrated by Abu‐Hashem, Al-Hussain, and Zaki (2020), investigates their anti-inflammatory and analgesic properties. This study underscores the potential of these compounds as COX-1/COX-2 inhibitors, offering new avenues for the development of pain management therapies [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].
Molecular Interaction Studies
The molecular interaction of specific antagonists with cannabinoid receptors, as investigated by Shim et al. (2002), provides insight into the structural and functional relationships between chemical compounds and biological targets. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents [J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002].
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-16-20-6-5-19(33-13-12-28-10-8-17(9-11-28)25(27)29)15-22(20)34-26(30)24(16)18-4-7-21(31-2)23(14-18)32-3/h4-7,14-15,17H,8-13H2,1-3H3,(H2,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXCHACXLRFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCC(CC3)C(=O)N)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)
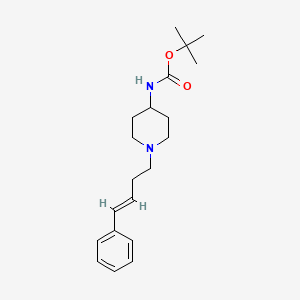
![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)


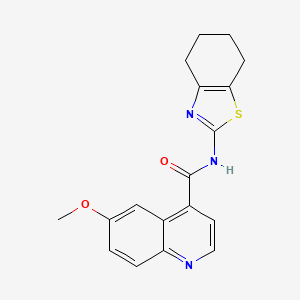
![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)
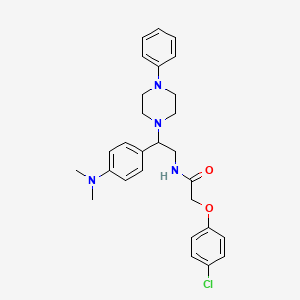
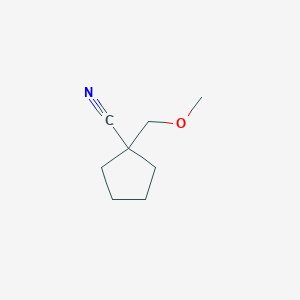

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)
![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)